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molecular formula C11H14O B1293760 5-Phenylpentan-2-one CAS No. 2235-83-8

5-Phenylpentan-2-one

Cat. No. B1293760
M. Wt: 162.23 g/mol
InChI Key: DGMYRPFYNFQCHM-UHFFFAOYSA-N
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Patent
US06534489B1

Procedure details

According to reference F. C. Montgomery, W. H. Saunders, Jr. J. Org. Chem. 1976, 41, 2368-72, 7.6 g of sodium are added to 200 ml of absolute ethanol. Once the sodium has dissolved, 43 g (0.33 mol) of ethyl acetoacetate are added dropwise within an hour, the mixture refluxed for 1 hour, 65 g of 2-phenylethyl bromide are slowly added dropwise and the mixture is refluxed again (21 hours). After cooling and filtration, the mixture is distilled. The product is first heated for 5 h to 90° C. with 350 ml of 5% sodium hydroxide, then stirred for 5 hours at the same temperature with 150 ml of 50% sulfuric acid. After cooling, the product is left to stand for 48 hours, extracted with diethyl ether, the combined extracts are dried over sodium sulfate and 3a is finally obtained in good yield by distillation (b.p.: 132-134° C., 2.3 103 Pa (17 Torr)).
Quantity
7.6 g
Type
reactant
Reaction Step One
Quantity
200 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
43 g
Type
reactant
Reaction Step Three
Quantity
65 g
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
[Na].C(OCC)(=O)[CH2:3][C:4]([CH3:6])=[O:5].[C:11]1([CH2:17][CH2:18]Br)[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1>C(O)C>[C:11]1([CH2:17][CH2:18][CH2:3][C:4](=[O:5])[CH3:6])[CH:16]=[CH:15][CH:14]=[CH:13][CH:12]=1 |^1:0|

Inputs

Step One
Name
Quantity
7.6 g
Type
reactant
Smiles
[Na]
Name
Quantity
200 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[Na]
Step Three
Name
Quantity
43 g
Type
reactant
Smiles
C(CC(=O)C)(=O)OCC
Step Four
Name
Quantity
65 g
Type
reactant
Smiles
C1(=CC=CC=C1)CCBr

Conditions

Stirring
Type
CUSTOM
Details
stirred for 5 hours at the same temperature with 150 ml of 50% sulfuric acid
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture refluxed for 1 hour
Duration
1 h
TEMPERATURE
Type
TEMPERATURE
Details
the mixture is refluxed again (21 hours)
Duration
21 h
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
FILTRATION
Type
FILTRATION
Details
filtration
DISTILLATION
Type
DISTILLATION
Details
the mixture is distilled
TEMPERATURE
Type
TEMPERATURE
Details
The product is first heated for 5 h to 90° C. with 350 ml of 5% sodium hydroxide
TEMPERATURE
Type
TEMPERATURE
Details
After cooling
WAIT
Type
WAIT
Details
the product is left
WAIT
Type
WAIT
Details
to stand for 48 hours
Duration
48 h
EXTRACTION
Type
EXTRACTION
Details
extracted with diethyl ether
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined extracts are dried over sodium sulfate and 3a
CUSTOM
Type
CUSTOM
Details
is finally obtained
CUSTOM
Type
CUSTOM
Details
in good yield by distillation (b.p.: 132-134° C., 2.3 103 Pa (17 Torr))

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
Smiles
C1(=CC=CC=C1)CCCC(C)=O

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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